molecular formula C34H40ClN5O2 B13382556 5-chloro-N-[(3,4-dimethylphenyl)methylideneamino]-2-[[3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzoyl]amino]benzamide

5-chloro-N-[(3,4-dimethylphenyl)methylideneamino]-2-[[3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzoyl]amino]benzamide

Cat. No.: B13382556
M. Wt: 586.2 g/mol
InChI Key: CCGMENFLGWUFHU-UHFFFAOYSA-N
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Description

(E)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields This compound features a bipiperidine moiety linked to a benzamide structure, which is further modified with a chlorinated phenyl group and a dimethylbenzylidene hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide typically involves multiple steps, including the formation of the bipiperidine core, the introduction of the benzamide group, and the addition of the chlorinated phenyl and dimethylbenzylidene hydrazinecarbonyl groups. Common synthetic routes may involve:

    Formation of the Bipiperidine Core: This can be achieved through cyclization reactions involving piperidine derivatives.

    Introduction of the Benzamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of Chlorinated Phenyl and Dimethylbenzylidene Hydrazinecarbonyl Groups: These groups can be introduced through substitution reactions, often using chlorinated benzene derivatives and hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, particularly at the hydrazinecarbonyl group.

    Reduction: Reduction reactions could target the carbonyl groups or the chlorinated phenyl ring.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anticancer or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide would depend on its specific interactions with biological targets. Potential mechanisms could involve:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Disruption of Cellular Processes: It could interfere with cellular processes such as DNA replication or protein synthesis.

    Induction of Apoptosis: The compound might induce programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide is unique due to its combination of a bipiperidine core, a chlorinated phenyl group, and a dimethylbenzylidene hydrazinecarbonyl group. This unique structure may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-chloro-N-[(3,4-dimethylphenyl)methylideneamino]-2-[[3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40ClN5O2/c1-24-9-10-26(19-25(24)2)22-36-38-34(42)31-21-29(35)11-12-32(31)37-33(41)28-8-6-7-27(20-28)23-39-17-13-30(14-18-39)40-15-4-3-5-16-40/h6-12,19-22,30H,3-5,13-18,23H2,1-2H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGMENFLGWUFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC(=C3)CN4CCC(CC4)N5CCCCC5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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